(R)-(-)-Phenylephrine-2,4,6-D3 hcl
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Overview
Description
Phenylephrine-2,4,6-d3 (hydrochloride) is a deuterium-labeled derivative of Phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist, which means it primarily stimulates alpha-1 adrenergic receptors. This compound is often used in scientific research due to its stable isotopic labeling, which allows for precise quantitation in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylephrine-2,4,6-d3 (hydrochloride) involves the incorporation of deuterium atoms at specific positions on the phenylephrine molecule. The general synthetic route includes the following steps:
Deuteration: The introduction of deuterium atoms into the phenylephrine molecule. This can be achieved through catalytic hydrogenation using deuterium gas.
Hydrochloride Formation: The deuterated phenylephrine is then reacted with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of Phenylephrine-2,4,6-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve efficient deuteration.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography.
Hydrochloride Formation: The purified deuterated phenylephrine is then converted to its hydrochloride salt form
Chemical Reactions Analysis
Types of Reactions
Phenylephrine-2,4,6-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenylephrine molecule can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted phenylephrine derivatives
Scientific Research Applications
Phenylephrine-2,4,6-d3 (hydrochloride) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuteration on drug metabolism.
Receptor Binding Studies: Used to study the binding affinity and selectivity of alpha-1 adrenergic receptors.
Clinical Research: Investigated for its potential therapeutic effects in conditions such as hypotension and nasal congestion
Mechanism of Action
Phenylephrine-2,4,6-d3 (hydrochloride) exerts its effects by selectively binding to alpha-1 adrenergic receptors. This binding leads to:
Vasoconstriction: Constriction of blood vessels, which increases blood pressure.
Mydriasis: Dilation of the pupils.
Decongestion: Reduction of nasal congestion by constricting blood vessels in the nasal passages
The molecular targets involved include the alpha-1D, alpha-1B, and alpha-1A adrenergic receptors .
Comparison with Similar Compounds
Phenylephrine-2,4,6-d3 (hydrochloride) can be compared with other similar compounds such as:
Phenylephrine hydrochloride: The non-deuterated form, which has similar pharmacological effects but different pharmacokinetic properties.
Pseudoephedrine: Another decongestant with a different mechanism of action, primarily acting on beta-adrenergic receptors.
Oxymetazoline: A nasal decongestant with a longer duration of action but different receptor selectivity
Phenylephrine-2,4,6-d3 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C9H14ClNO2 |
---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
2,4,6-trideuterio-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1/i3D,4D,5D; |
InChI Key |
OCYSGIYOVXAGKQ-TVZTYWMASA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1[C@H](CNC)O)[2H])O)[2H].Cl |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origin of Product |
United States |
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